[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Overview
Description
“[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . Substituents on a particular position of the thiazole ring can significantly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as well as synthetic drugs . They are used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Properties
Thiazole derivatives have been shown to possess significant antioxidant properties. A study published in 2021 discusses the synthesis and characterization of novel thiazole compounds and their potential antioxidant activities .
Antimicrobial Activity
These compounds have also been tested for their antibacterial and antifungal activities. A 2019 study details the microwave-assisted synthesis of novel thiazole derivatives and their in vitro antimicrobial activity .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have demonstrated notable analgesic and anti-inflammatory activities, as reported in a medicinal chemistry review from 2011 .
Antibacterial Activity
N-substituted amide derivatives of thiazoles have been prepared and screened for preliminary in vitro antibacterial activity against various bacterial strains, showing promising results .
Antioxidant Evaluation
A series of thiazole derivatives were synthesized and screened for their in vitro antioxidant properties, with some compounds showing potent activity .
Development of Lead Compounds Against Microbial Infection
Thiazolyl-triazolyl ethanol derivatives have substantial antimicrobial activity, suggesting their potential in the development of lead compounds for treating microbial infections .
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
The future directions in the research of thiazole derivatives involve further optimization of the compounds to reduce their cytotoxicity and to develop a more drug-like profile . This includes the design and development of different thiazole derivatives, as well as the study of their structure–activity relationship .
properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLTZQWHYUXKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718298 | |
Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332530-42-3 | |
Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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